molecular formula C17H23N5O B607600 Gardiquimod CAS No. 1020412-43-4

Gardiquimod

Cat. No.: B607600
CAS No.: 1020412-43-4
M. Wt: 313.4 g/mol
InChI Key: FHJATBIERQTCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gardiquimod is synthesized through a series of chemical reactions involving the formation of the imidazoquinoline core structure. The specific synthetic route and reaction conditions are proprietary to the manufacturer, InvivoGen .

Industrial Production Methods: this compound is produced industrially by InvivoGen under strict aseptic conditions to ensure the absence of bacterial contamination. The compound is provided in a lyophilized form and is reconstituted with endotoxin-free water for use in research .

Chemical Reactions Analysis

Types of Reactions: Gardiquimod undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the imidazoquinoline core, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its activity or specificity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

Cancer Immunotherapy

Mechanism of Action
Gardiquimod enhances the immune response against tumors by activating antigen-presenting cells, such as dendritic cells, and promoting the activation of T cells and natural killer cells. This leads to an increased cytolytic activity against tumor cells.

Case Studies and Findings

  • In murine models, this compound has been shown to promote the proliferation of splenocytes and enhance their cytotoxic effects against various tumor cell lines, including B16 melanoma and MCA-38 colon adenocarcinoma .
  • A study demonstrated that treatment with this compound resulted in delayed growth of subcutaneous B16 melanoma tumors and suppression of pulmonary metastasis .
  • The expression of costimulatory molecules and interleukin-12 by macrophages was significantly increased upon treatment with this compound, indicating its potential as a vaccine adjuvant to enhance the efficacy of dendritic cell-based immunotherapies .

Antiviral Applications

HIV-1 Inhibition
this compound has shown promise as an antiviral agent, particularly against HIV-1. It functions by enhancing the innate immune response and inhibiting viral replication.

Research Findings

  • Studies indicate that this compound significantly reduces HIV-1 infection in macrophages and activated peripheral blood mononuclear cells (PBMCs). It does this by inducing interferon-alpha transcription shortly after treatment, which persists for several days .
  • The compound inhibits HIV-1 reverse transcriptase activity, suggesting dual mechanisms of action: immune system modulation and direct antiviral effects .

Vaccine Development

Adjuvant Properties
As an adjuvant, this compound enhances the effectiveness of vaccines by stimulating a robust immune response.

Recent Innovations

  • A nanoparticle formulation incorporating this compound has been developed to improve immune responses to viral antigens. This formulation demonstrated superior cellular uptake compared to traditional alum-based adjuvants, leading to enhanced activation of various immune cells .
  • Research shows that TLR7 agonists like this compound can significantly improve the efficacy of DC-based vaccines, making them more effective in inducing protective immunity against tumors .

Data Summary Table

Application AreaMechanismKey Findings
Cancer ImmunotherapyActivates TLR7 and enhances immune responseDelayed tumor growth in murine models; increased splenocyte cytotoxicity against tumor cells
Antiviral ApplicationsEnhances innate immunity; inhibits viral replicationSignificant reduction in HIV-1 infection; induction of interferon-alpha
Vaccine DevelopmentActs as an adjuvantImproved immune responses with nanoparticle formulations; enhanced efficacy in DC-based vaccines

Comparison with Similar Compounds

This compound’s unique specificity and potency make it a valuable tool in immunological research and a promising candidate for therapeutic development.

Biological Activity

Gardiquimod is an imidazoquinoline compound recognized primarily as a selective agonist for Toll-like receptor 7 (TLR7). This receptor plays a crucial role in the innate immune response, particularly in recognizing viral RNA and initiating antiviral signaling pathways. The biological activity of this compound has been extensively studied, demonstrating its potential in antiviral therapy and cancer immunotherapy.

This compound activates TLR7, leading to the stimulation of various intracellular signaling pathways, including the NF-κB and IRF pathways. This activation results in the production of pro-inflammatory cytokines and type I interferons, which are essential for mounting an effective immune response against viral infections and tumors.

Key Features:

  • Specificity : this compound specifically activates human and mouse TLR7 without activating TLR8 at lower concentrations, although it may do so at higher concentrations (>10 µg/ml) .
  • Potency : It exhibits greater potency compared to other TLR7 agonists like imiquimod .

Antiviral Activity

This compound has shown significant antiviral effects against various viruses, including HIV-1 and norovirus.

Case Study: HIV-1 Inhibition

In vitro studies have demonstrated that this compound effectively inhibits HIV-1 infection in activated peripheral blood mononuclear cells (PBMCs) and macrophages. The compound was able to:

  • Induce the expression of interferon-alpha (IFN-α), which plays a critical role in antiviral defense.
  • Reduce HIV-1 replication significantly when administered prior to or shortly after infection .

The mechanism involves both direct inhibition of reverse transcriptase activity and enhancement of the host's immune response through cytokine production .

Table 1: Antiviral Efficacy of this compound Against HIV-1

StudyConcentration (µM)% Inhibition of HIV-1 Infection
0.03 - 10Up to 90%
0.1 - 10Significant reduction observed

Antitumor Activity

This compound has also been investigated for its antitumor properties, particularly in enhancing dendritic cell (DC)-based immunotherapies. Studies indicate that:

  • It promotes the proliferation and activation of splenic T cells and natural killer (NK) cells.
  • In murine models, this compound improved the antitumor effects when combined with DCs loaded with tumor lysates, leading to delayed tumor growth and reduced metastasis .

Table 2: Antitumor Effects of this compound

StudyTumor ModelTreatmentOutcome
B16 melanomaThis compound + DCsDelayed tumor growth
MCA-38This compound + DCsSuppressed pulmonary metastasis

Cytotoxicity Profile

While this compound exhibits potent biological activity, its cytotoxicity has also been assessed. A study reported that at higher concentrations (≥50 µM), this compound could lead to significant cell death in RAW264.7 cells, indicating a need for careful dose management during therapeutic applications .

Table 3: Cytotoxicity Data

CompoundCC50 (µM)EC50 (µM)Therapeutic Index (TI)
This compound>50134>0.37
R-848>2523.5>1.06

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Gardiquimod in immune activation?

this compound is a selective Toll-like receptor 7 (TLR7) agonist that binds to endosomal TLR7, activating downstream signaling pathways such as MyD88-dependent NF-κB and MAPK cascades. This triggers the production of pro-inflammatory cytokines (e.g., IFN-α, TNF-α) and enhances dendritic cell maturation . Methodologically, its activity is validated via in vitro assays measuring cytokine secretion (ELISA) and phosphorylation of ERK1/2 or AKT (Western blot) .

Q. How is this compound delivered experimentally to target endosomal TLR7?

Due to TLR7's endosomal localization, this compound requires nanoparticle-based delivery for intracellular uptake. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are commonly used, as they degrade in acidic endosomes, releasing the drug . Dynamic light scattering (DLS) and UV spectroscopy (λ = 321 nm) are employed to characterize nanoparticle size (~100–200 nm) and drug release kinetics .

Q. What are standard concentrations and exposure times for this compound in cell culture studies?

In pancreatic cancer (BxPC-3) studies, this compound is used at 1.5–5.0 μg/mL for 1–6 days to assess proliferation (MTS assay), apoptosis (flow cytometry), and migration (scratch assay) . For Hela cells, 1–10 μM doses over 24–48 hours induce ERK1/2 and AKT phosphorylation . Dose-response curves and time-lapse Western blotting are critical to establish specificity .

Advanced Research Questions

Q. How does this compound exhibit contradictory effects on cancer cell proliferation across different models?

In BxPC-3 pancreatic cancer cells, this compound inhibits proliferation (IC₅₀ ~3 μg/mL) by downregulating cyclin B1/E and Bcl-2 while upregulating Bax . Conversely, in Hela cells, it promotes proliferation via ERK1/2 and PI3K-AKT pathway activation . This discrepancy may arise from cell-type-specific TLR7 expression levels (e.g., BxPC-3 TLR7 is 20× lower than PBMCs) or differential coupling to pro-apoptotic vs. pro-survival signals .

Q. What experimental strategies optimize this compound’s synergy with other therapies (e.g., photothermal or vascular disruption)?

Combining this compound-loaded polydopamine (PDA) nanoparticles with near-infrared (NIR) laser irradiation enhances tumor ablation through photothermal effects and immunostimulation. The NIR laser (808 nm, 1.5 W/cm²) increases local temperature by ~20°C (measured via infrared thermography), releasing this compound and tumor antigens to activate dendritic cells . Co-administration with DMXAA (a vascular disrupting agent) in mouse models shows additive anti-tumor effects by coupling immune activation with tumor vasculature collapse .

Q. How does this compound modulate HIV-1 infection independently of TLR7?

Beyond TLR7 activation, this compound directly inhibits HIV-1 reverse transcriptase (RT), blocking viral RNA-to-DNA conversion. This dual mechanism is confirmed via in vitro RT inhibition assays and interferon-alpha blockade experiments . Methodologically, RT activity is quantified using PCR-based detection of viral DNA, while TLR7 specificity is tested using TLR7-knockout cell lines .

Q. What are the limitations of this compound in translational research, and how are they addressed?

this compound’s murine-specific TLR7 activation and poor solubility limit human applicability. To overcome this, researchers use humanized TLR7 mouse models or conjugate this compound to pH-sensitive nanoparticles (e.g., PLGA) for targeted delivery . Pharmacokinetic studies (HPLC-MS) and toxicity profiling (ALT/AST measurements) are essential for preclinical validation .

Q. Methodological Considerations

Q. How are this compound’s effects on immune cells quantified in co-culture systems?

Co-cultures of bone marrow-derived dendritic cells (BMDCs) and T cells are treated with this compound-PLGA nanoparticles. Activation is assessed via flow cytometry (CD80/CD86 expression) and ELISpot (IFN-γ secretion). Synergy with adjuvants like CpG is evaluated by comparing CD8+ T-cell proliferation (CFSE dilution) and recall responses .

Q. What controls are critical when studying this compound’s TLR7 specificity?

Include:

  • TLR7 knockout cells to confirm receptor dependence.
  • Competitive inhibitors (e.g., TLR7 antagonist IRS661).
  • Negative controls (e.g., unloaded nanoparticles) to rule out off-target effects .

Q. Data Interpretation

Q. How to resolve conflicting results in this compound-mediated gene regulation?

this compound upregulates IFN-λ1 and p53 in BxPC-3 cells but downregulates VEGF transiently. Use time-course RT-qPCR (0–48 hours) and pathway-specific inhibitors (e.g., PD98059 for ERK1/2) to delineate signaling cascades . Meta-analysis of RNA-seq datasets from TLR7-activated vs. TLR7-silenced cells can identify context-dependent targets .

Properties

IUPAC Name

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJATBIERQTCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801032731
Record name Gardiquimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020412-43-4
Record name 4-Amino-2-[(ethylamino)methyl]-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020412-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gardiquimod
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020412434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gardiquimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020412-43-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GARDIQUIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W4QVW5BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.